REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([CH2:11][S:12][C:13](=[O:15])[CH3:14])[CH2:10][CH2:9]O[CH2:7][CH2:6]1)=[O:4].[CH3:16]OC(C1(CI)CCCCC1)=O>>[CH3:1][O:2][C:3]([C:5]1([CH2:11][S:12][C:13](=[O:15])[CH3:14])[CH2:10][CH2:9][CH2:16][CH2:7][CH2:6]1)=[O:4]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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COC(=O)C1(CCOCC1)CSC(C)=O
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Name
|
|
Quantity
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20 g
|
Type
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reactant
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Smiles
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COC(=O)C1(CCCCC1)CI
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCCC1)CSC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |